molecular formula C16H14F2N2O B3007525 1-(4-fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one CAS No. 866149-36-2

1-(4-fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one

Cat. No. B3007525
CAS RN: 866149-36-2
M. Wt: 288.298
InChI Key: CBZWXOXVMWCIOR-UHFFFAOYSA-N
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Description

The compound "1-(4-fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one" is a derivative of imidazole, which is a five-membered planar heterocyclic molecule containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives often involves the cyclization of diamines with diketones or aldehydes. For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved through a solvent-free microwave-assisted four-component synthesis involving p-phenylenediamine, aryl diketone, benzaldehyde derivatives, and ammonium acetate . Similarly, the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole is accomplished through cyclization, N-alkylation, hydrolyzation, and chlorination, starting from o-phenylenediamine and ethyl acetoacetate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Imidazole derivatives exhibit a variety of molecular conformations and crystal packing arrangements. For example, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole shows intramolecular C–H⋯N hydrogen bonding and π–π stacking interactions . Similarly, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile is characterized by intramolecular hydrogen bonds and C–H⋯N intermolecular hydrogen bonds . These structural motifs are likely to be relevant to the compound of interest.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to the reactivity of the imidazole ring. For example, tetraaminobenzenes can undergo formylative cyclization to form benzobis(imidazolium) salts . The presence of substituents such as fluorine can influence the reactivity and the type of reactions the imidazole derivative can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the introduction of a fluorine atom can affect the compound's lipophilicity, which is important for biological activity . Vibrational analyses using FT-IR and NMR spectroscopy provide insights into the molecular geometry and electronic structure . Additionally, the luminescence properties of imidazole derivatives can be studied to assess their potential applications in materials science .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and structurally analyzed using various spectroscopic methods and X-ray crystallography, confirming its molecular structure and revealing intramolecular hydrogen bonding and crystal packing features (Özbey, Kaynak, Göker, & Kuş, 2004).

Application in Organic Light-Emitting Diodes (OLEDs)

  • The compound has been utilized in the synthesis of phosphorescent iridium(III) complexes, which are key components in OLEDs. These complexes exhibit high brightness and efficiency, making them suitable for cyan-colored light emission in OLEDs (Li, Zhang, Shih, Jiang, Sun, Pan, & Cheng, 2009).

Potential in Cancer Research

  • Derivatives of this compound have been synthesized and evaluated for their cytotoxicity against cancer cells. The study highlighted their potential as anticancer agents, especially in the context of human breast cancer cell lines (Ganga & Sankaran, 2020).

Interaction with Biological Molecules

Exploration in Non-Linear Optical Materials

  • Studies have investigated the potential of derivatives of this compound as non-linear optical (NLO) materials, finding significant hyperpolarizability values and suggesting their applicability in various NLO devices (Manikandan, Perumal, & Jayamoorthy, 2019).

properties

IUPAC Name

1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O/c17-13-3-1-12(2-4-13)11-19-9-10-20(16(19)21)15-7-5-14(18)6-8-15/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZWXOXVMWCIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327035
Record name 1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818043
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

866149-36-2
Record name 1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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